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Compound of Interest

Compound Name: c-Met-IN-17

Cat. No.: B15574924 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in their

investigation of the off-target effects of c-Met-IN-17.

Frequently Asked Questions (FAQs)
Q1: What is c-Met-IN-17 and what is its primary target?

A1: c-Met-IN-17 is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2]

[3][4][5] Its primary mechanism of action is the inhibition of c-Met's kinase activity, which is

crucial for signaling pathways that regulate cell proliferation, migration, and survival.[6][7]

Dysregulation of the c-Met pathway is implicated in the development and progression of

various cancers.[6][8][9]

Q2: What are off-target effects and why are they a concern when using c-Met-IN-17?

A2: Off-target effects occur when a drug or compound, such as c-Met-IN-17, interacts with and

modulates the activity of proteins other than its intended target. This is a common phenomenon

with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the

kinome.[10][11] These unintended interactions can lead to unexpected phenotypes, toxicity, or

misinterpretation of experimental results, making it crucial to characterize the selectivity of any

new inhibitor.

Q3: Has the kinase selectivity profile of c-Met-IN-17 been published?
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A3: As of the latest available information, a comprehensive public kinase selectivity profile for

c-Met-IN-17 has not been detailed in peer-reviewed literature. Researchers using this inhibitor

should consider performing their own selectivity profiling to understand its off-target landscape.

Q4: What are some known off-targets of other c-Met inhibitors?

A4: Other multi-kinase inhibitors that target c-Met, such as crizotinib and cabozantinib, are

known to inhibit other kinases like ALK, ROS1, VEGFR, and AXL.[12] While selective c-Met

inhibitors are being developed, the potential for off-target effects always exists.[12] Therefore, it

is prudent to investigate potential off-targets for any c-Met inhibitor.

Q5: How can I experimentally determine the off-target effects of c-Met-IN-17?

A5: Several methods can be employed to identify off-target effects:

Kinase Profiling Panels: Commercially available services can screen c-Met-IN-17 against a

large panel of purified kinases to identify potential off-target interactions in a biochemical

context.[13]

Cell-Based Assays: Techniques like phospho-proteomics can provide a global view of

changes in cellular phosphorylation events upon treatment with c-Met-IN-17, revealing which

signaling pathways are affected.

CRISPR-Cas9 Target Validation: Creating a knockout of the primary target (c-Met) in a cell

line can help determine if the observed cellular phenotype is solely due to c-Met inhibition or

if off-targets are involved.[14]
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Observed Issue Potential Cause Recommended Action

Unexpected cellular phenotype

not consistent with c-Met

inhibition.

The phenotype may be caused

by an off-target effect of c-Met-

IN-17.

1. Perform a kinase selectivity

screen to identify potential off-

targets. 2. Validate key off-

targets with specific inhibitors

or siRNA knockdown. 3. Use a

structurally distinct c-Met

inhibitor to see if the

phenotype is recapitulated.

Cellular toxicity at

concentrations that effectively

inhibit c-Met.

Off-target inhibition of a kinase

essential for cell viability.

1. Conduct a dose-response

curve to determine the

therapeutic window. 2. Identify

potential toxic off-targets

through kinase profiling and

consult literature for their

known functions.

Inconsistent results between

different cell lines.

Cell lines may have varying

expression levels of c-Met and

potential off-target kinases.

1. Characterize the protein

expression levels of c-Met and

suspected off-targets in your

cell lines via Western blot or

proteomics. 2. Correlate

inhibitor sensitivity with the

expression levels of the target

and off-targets.

Acquired resistance to c-Met-

IN-17 in long-term studies.

Activation of bypass signaling

pathways mediated by off-

target kinases.

1. Perform phospho-proteomic

analysis on resistant cells to

identify upregulated signaling

pathways. 2. Investigate if

combination therapy with an

inhibitor of the bypass pathway

can overcome resistance.

Quantitative Data Summary
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As specific off-target data for c-Met-IN-17 is not publicly available, the following table presents

a hypothetical kinase selectivity profile to illustrate how such data would be structured.

Researchers are encouraged to generate their own data.

Table 1: Hypothetical Kinase Selectivity Profile of c-Met-IN-17

Kinase IC50 (nM) % Inhibition @ 1 µM

c-Met (On-Target) 31 98%

c-Met (D1228V mutant) 68 95%

Kinase A (Off-Target) 150 85%

Kinase B (Off-Target) 450 60%

Kinase C (Off-Target) >1000 30%

Over 400 other kinases >10,000 <10%

This is example data and does not represent the actual selectivity of c-Met-IN-17.

Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of c-Met-IN-17 against

a panel of purified kinases.

Compound Preparation: Prepare a stock solution of c-Met-IN-17 in DMSO. Serially dilute the

compound to generate a range of concentrations for IC50 determination.

Kinase Reaction Setup: In a multi-well plate, combine each purified kinase with its specific

substrate and ATP at a concentration near the Km for each kinase.

Inhibitor Incubation: Add c-Met-IN-17 at various concentrations to the kinase reaction

mixtures. Include a DMSO-only control (vehicle) and a known inhibitor for each kinase as a

positive control.
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Reaction and Detection: Incubate the plates at 30°C for the specified time. Stop the reaction

and measure the amount of phosphorylated substrate using a suitable method (e.g.,

radiometric, fluorescent, or luminescent detection).

Data Analysis: Calculate the percentage of kinase activity inhibited by c-Met-IN-17 relative to

the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value for each

kinase.

Protocol 2: Western Blot Analysis of c-Met Pathway
Inhibition
This protocol is for confirming the on-target activity of c-Met-IN-17 in a cellular context.

Cell Culture and Treatment: Plate c-Met-dependent cancer cells and allow them to adhere

overnight. Treat the cells with varying concentrations of c-Met-IN-17 for a specified duration

(e.g., 2-24 hours). Include a vehicle control (DMSO).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, and total

ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading

control.

Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies

and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantify the band intensities to determine the extent of pathway inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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